Enzyme Inhibition Profile: This Compound vs. High-Potency BMP Receptor Inhibitor K02288
N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine and its close analog (4-ethylbenzyl)-methyl-[2-(2-pyridyl)ethyl]amine exhibit extremely weak inhibition (IC50 >10,000 nM) against mevalonate kinase in NIH Molecular Libraries screening assays [1]. This contrasts sharply with the structurally related BMP type I receptor inhibitor K02288, which demonstrates potent inhibition of ALK2 (IC50 = 1.1 nM), ALK1 (IC50 = 1.8 nM), and ALK6 (IC50 = 6.4 nM) . The 10,000-fold difference in potency between these structurally similar compounds underscores the critical impact of benzyl ring substitution on target engagement.
| Evidence Dimension | Mevalonate kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (for (4-ethylbenzyl)-methyl-[2-(2-pyridyl)ethyl]amine analog) |
| Comparator Or Baseline | K02288 (BMP inhibitor): ALK2 IC50 = 1.1 nM, ALK1 IC50 = 1.8 nM, ALK6 IC50 = 6.4 nM |
| Quantified Difference | >9,000-fold lower potency for the target compound scaffold relative to K02288 against their respective primary targets |
| Conditions | NIH Molecular Libraries Screening Center mevalonate kinase assay (Southern Research Institute) |
Why This Matters
The extreme differential in enzyme inhibition potency (four orders of magnitude) makes this compound valuable as a negative control in assays where BMP pathway inhibition must be excluded, or as a scaffold for structure-activity relationship (SAR) studies where the absence of activity enables clean interpretation of substituent effects.
- [1] BindingDB. BDBM38641: (4-ethylbenzyl)-methyl-[2-(2-pyridyl)ethyl]amine. Mevalonate Kinase Inhibition Data, EntryID 3909, 3910, 3911. Binding Database. View Source
